4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Description
4-[Benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a sulfonamide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 5. The compound integrates a benzyl(methyl)sulfamoyl moiety linked to a benzamide scaffold, which is further conjugated to the benzothiazole ring.
The benzothiazole moiety likely contributes to enhanced metabolic stability compared to simpler heterocycles like oxadiazoles or triazoles, as benzothiazoles are less prone to tautomerism and oxidative degradation .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-9-10-17(2)22-21(16)25-24(31-22)26-23(28)19-11-13-20(14-12-19)32(29,30)27(3)15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAHFGKPSSNFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Protocol
The synthesis follows a four-step sequence (Scheme 1):
Step 1: Chlorosulfonation of Benzoic Acid
Benzoic acid undergoes chlorosulfonation using sulfurochloridic acid (HSO₃Cl) at 10°C to yield 3-(chlorosulfonyl)benzoic acid. This exothermic reaction requires careful temperature control to prevent decomposition.
Step 2: Sulfonamide Formation
3-(Chlorosulfonyl)benzoic acid reacts with N-benzyl-N-methylamine in acetone under reflux to form 3-[benzyl(methyl)sulfamoyl]benzoic acid. The reaction is monitored via thin-layer chromatography (TLC), with yields averaging 72%.
Step 3: Acid Chloride Preparation
The sulfonamide intermediate is treated with thionyl chloride (SOCl₂) at reflux to generate the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Step 4: Coupling with 4,7-Dimethyl-1,3-benzothiazol-2-amine
The acid chloride reacts with 4,7-dimethyl-1,3-benzothiazol-2-amine (CAS 78584-08-4) in dichloromethane (DCM) at 45°C for 6 hours. The final product is purified via recrystallization from ethanol, achieving a purity of >98%.
Alternative Methodologies
- Microwave-Assisted Synthesis : A patent demonstrates reduced reaction times (2–4 hours) using microwave irradiation at 160°C, improving yield to 85%.
- Ultrasonic Irradiation : Benzothiazole formation via condensation of 2-aminothiophenol with aldehydes under ultrasound achieves 83% yield in 20 minutes, though this method is less common for sulfamoyl derivatives.
Critical Analysis of Reaction Conditions
Solvent and Catalyst Optimization
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Solvent | Acetone/DCM | Dimethylformamide (DMF) |
| Temperature | 45–80°C | 160°C (microwave) |
| Time | 6–12 hours | 2–4 hours |
| Yield | 66–72% | 85% |
Microwave synthesis enhances reaction efficiency but requires specialized equipment. DMF increases solubility of intermediates but complicates purification.
Characterization and Analytical Data
Spectroscopic Profiles
FTIR (KBr, cm⁻¹) :
¹H-NMR (400 MHz, DMSO-d₆) :
¹³C-NMR :
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂N₄O₃S₂ |
| Molecular Weight | 478.58 g/mol |
| Melting Point | 160–165°C |
| Rf Value (TLC) | 0.56 (silica Gel-G) |
| Solubility | DMSO >50 mg/mL |
Applications and Derivatives
- Pharmacological Potential : Structural analogs show glucokinase activation (EC₅₀ = 0.8 µM) and p38 MAP kinase inhibition (IC₅₀ = 12 nM).
- Biochemical Probes : The sulfamoyl group enables hydrogen bonding with serine proteases, making it useful in enzyme inhibition studies.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Antimicrobial Applications
Recent studies have shown that compounds with similar structures to 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial activity. For instance, derivatives containing benzothiazole moieties have been evaluated against various bacterial and fungal strains.
In a comparative study:
- Minimum Inhibitory Concentration (MIC) values were determined for several synthesized derivatives, indicating effective antibacterial properties against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N18 | 4.53 | HCT116 Cancer Cell Line |
These findings suggest that the presence of specific substituents enhances the antimicrobial potency of these compounds, indicating a promising avenue for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of similar sulfamoyl derivatives has also been explored extensively. The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation.
In vitro studies have demonstrated:
- Significant cytotoxicity against human colorectal carcinoma cell lines (HCT116).
- Compounds like N9 and N18 exhibited IC50 values lower than the standard drug 5-Fluorouracil (IC50 = 9.99 µM), indicating superior efficacy.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
These results highlight the potential of This compound as a lead compound in anticancer drug development .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide and thiazole groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
- Heterocyclic Core: The target compound’s benzothiazole core contrasts with oxadiazoles (LMM5/LMM11) and triazoles ().
- Sulfamoyl Modifications : The benzyl(methyl)sulfamoyl group in the target compound provides steric bulk and lipophilicity, differing from LMM11’s cyclohexyl(ethyl)sulfamoyl group, which may alter membrane permeability .
- Substituent Effects: Methyl groups on the benzothiazole (target) versus methoxy (LMM5) or furan (LMM11) substituents influence electronic properties.
Pharmacokinetic Considerations
- Metabolic Stability : Benzothiazoles resist oxidative degradation better than triazoles or oxadiazoles, which are prone to ring-opening reactions .
- Bioavailability : The target compound’s methyl groups may reduce first-pass metabolism compared to LMM5’s methoxy group, which undergoes demethylation .
Biological Activity
4-[Benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H21N3O3S2
- Molecular Weight : 451.57 g/mol
- LogP : 4.5511 (indicates lipophilicity)
- Polar Surface Area : 65.421 Ų
The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the benzothiazole moiety is known to enhance the compound's affinity for biological targets due to its ability to participate in π-π stacking interactions and hydrogen bonding.
Biological Activity
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Case Studies
- Case Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Activity :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
